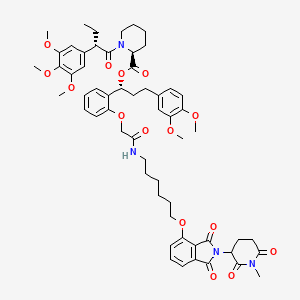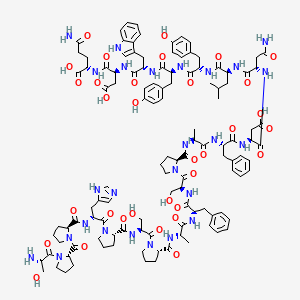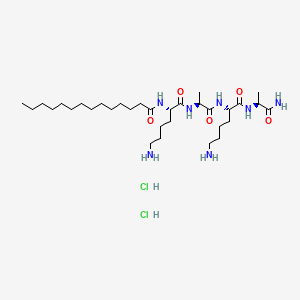
Myristoyl tetrapeptide-12 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl tetrapeptide-12 (dihydrochloride) involves the coupling of myristic acid with a tetrapeptide sequence. The process typically includes the following steps:
Activation of Myristic Acid: Myristic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
Peptide Coupling: The activated myristic acid is then coupled with the tetrapeptide sequence (Lys-Ala-Lys-Ala) using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure Myristoyl tetrapeptide-12.
Formation of Dihydrochloride Salt: The purified peptide is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of Myristoyl tetrapeptide-12 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies such as solid-phase peptide synthesis (SPPS) and continuous flow reactors can further optimize the production process .
化学反应分析
Types of Reactions
Myristoyl tetrapeptide-12 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Substitution: The peptide can participate in substitution reactions, particularly at the lysine residues, where amino groups can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various acylating or alkylating agents can be used to modify the amino groups on lysine residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups .
科学研究应用
Myristoyl tetrapeptide-12 (dihydrochloride) has a wide range of scientific research applications, including:
Cosmetics: It is widely used in hair care products, particularly for promoting the growth of eyelashes and eyebrows.
Biomedical Research: The compound is used in studies related to hair growth and skin conditioning.
Pharmaceuticals: Research is ongoing to explore its potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Applications: It is used in the formulation of various cosmetic products due to its stability and effectiveness in enhancing hair growth.
作用机制
Myristoyl tetrapeptide-12 (dihydrochloride) exerts its effects by directly activating SMAD2 and inducing the linking of SMAD3 with DNA. This activation leads to alterations in matrix metabolism, which promotes hair growth and improves skin conditioning. The molecular targets involved include the SMAD2 and SMAD3 proteins, which are key components of the TGF-beta/Smad signaling pathway .
相似化合物的比较
Similar Compounds
Myristoyl pentapeptide-17: Another peptide used in hair care products, known for its ability to promote hair growth.
Palmitoyl tetrapeptide-7: A peptide that reduces inflammation and improves skin elasticity.
Acetyl tetrapeptide-3: Known for its anti-aging properties and ability to stimulate hair growth.
Uniqueness
Myristoyl tetrapeptide-12 (dihydrochloride) is unique due to its specific sequence and ability to activate the SMAD2/SMAD3 pathway, which is not commonly observed in other similar peptides. This unique mechanism of action makes it particularly effective in promoting hair growth and improving skin conditioning .
属性
分子式 |
C32H65Cl2N7O5 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC 名称 |
N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide;dihydrochloride |
InChI |
InChI=1S/C32H63N7O5.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41;;/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42);2*1H/t24-,25-,26-,27-;;/m0../s1 |
InChI 键 |
OLBOXWTYZCYOHW-OSQDUZRTSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N.Cl.Cl |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


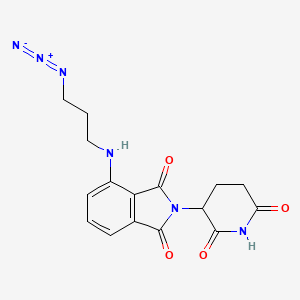
![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)
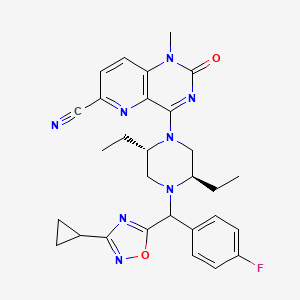
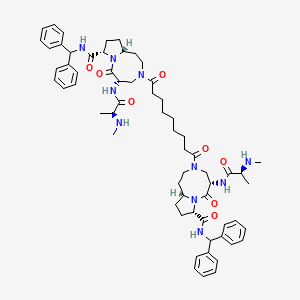
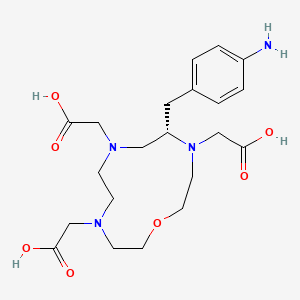
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
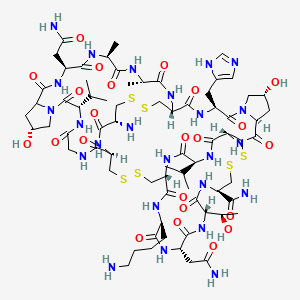
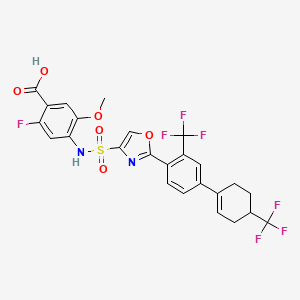


![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

